molecular formula C20H26O10 B12320119 7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one

7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one

Cat. No.: B12320119
M. Wt: 426.4 g/mol
InChI Key: JJDINAZUSSDSPB-UHFFFAOYSA-N
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Description

7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one is a structurally complex coumarin derivative. The core chromen-2-one scaffold is substituted at positions 6 and 7, with a hydroxyl group at position 7 and a branched alkyl chain at position 4. This chain includes a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), which introduces significant hydrophilicity. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

7-hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDINAZUSSDSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including 7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one, involves several steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by reaction with various sodium azides .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve green chemistry principles, such as using green solvents and catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 7-Hydroxy-6-[...]chromen-2-one and Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends Biological Activity Source Reference
7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one ~500 (estimated) Glycosyl group, hydroxyl, methyl, butyl High hydrophilicity Antioxidant, enzyme modulation
5-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-7-[rhamnosyl-(1→6)-glucoside]-4H-chromen-4-one 565.534 Prenyl, glycosyl (rhamnosyl-glucoside) Moderate hydrophilicity Anticancer, anti-inflammatory
3-Hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one 158.154 Methoxy, methyl, dihydropyran Low hydrophilicity Antimicrobial, flavoring agent
8-[(2E)-3,7-Dimethylocta-2,6-dienyl]-7-methoxy-3-methyl-9H-carbazol-2-ol 363.499 Prenyl, methoxy, carbazole Lipophilic Antitumor, cytotoxic
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one 565.534 Bromophenyl, thiazolyl, bicyclic amine Lipophilic Kinase inhibition, anticancer

Structural Differentiation

  • Glycosylation: The target compound’s glycosyl group distinguishes it from non-glycosylated coumarins like 3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one. Glycosylation enhances water solubility and may facilitate interactions with carbohydrate-binding proteins or reduce toxicity through altered metabolic pathways .
  • Prenylation vs. Glycosylation : Prenylated coumarins (e.g., 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-3-methyl-9H-carbazol-2-ol) exhibit greater lipophilicity, favoring interactions with cellular membranes or hydrophobic enzyme pockets, whereas glycosylated derivatives may target extracellular or soluble proteins .

Research Findings and Implications

  • Structural Analysis : Crystallographic data for such complex coumarins are often resolved using programs like SHELXL, which is widely employed for small-molecule refinement .
  • Pharmacokinetics : Glycosylated coumarins show prolonged plasma half-lives compared to aglycone counterparts due to reduced renal clearance, as observed in studies on similar compounds .
  • Synergistic Effects : The combination of hydroxyl and glycosyl groups in the target compound may synergize to enhance antioxidant or anti-inflammatory effects, as seen in prenyl-apigenin glycosides .

Biological Activity

7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one is a complex organic compound belonging to the coumarin class. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The following sections provide an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C33H42O19, with a molecular weight of 742.68 g/mol. The structure features a coumarin core linked to a sugar moiety, contributing to its unique properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have shown that the compound can scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to modulate several signaling pathways related to cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation (e.g., COX and LOX), reducing the synthesis of pro-inflammatory mediators.
  • Cell Signaling Modulation : It modulates signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.
  • Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, it helps mitigate oxidative stress .

Case Studies

  • Antioxidant Study : A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls.
  • Anti-inflammatory Research : In vivo experiments using animal models showed that administration of the compound led to a marked decrease in inflammatory markers in conditions such as arthritis .
  • Antimicrobial Testing : Clinical trials have revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a natural antimicrobial agent .

Comparative Analysis

The following table compares this compound with other similar coumarin derivatives regarding their biological activities:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial ActivityAnticancer Activity
7-Hydroxy...HighModerateHighPromising
7-HydroxycoumarinModerateLowModerateLow
UmbelliferoneLowModerateHighLow

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